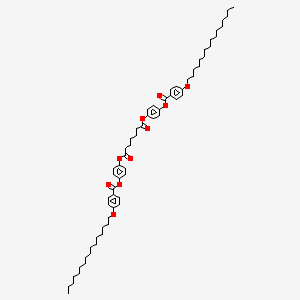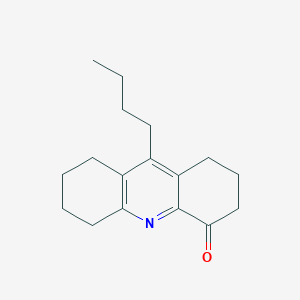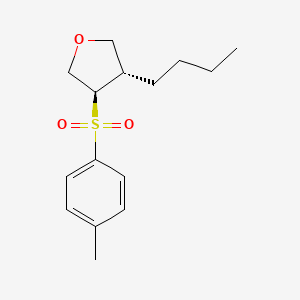
Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime is a fascinating compound with a unique structure. It belongs to the class of oxime derivatives and contains both an aldehyde group and a pyrazine ring. The compound’s chemical formula is C11H8Cl2N4O, and its systematic name reflects its substituents.
Métodos De Preparación
The synthesis of Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime involves an oximation reaction. Here’s how it’s prepared:
Reaction: The oximation reaction occurs between pyrrolo[1,2-a]pyrazine (1) and 2,6-dichlorobenzonitrile oxide (2).
Conditions: The reaction takes place in refluxing benzene, using an excess of 2,6-dichlorobenzonitrile oxide to compensate for any dimerization.
Products: The resulting compounds are (3-arylpyrrolo[1,2-a]pyrazin-6-yl)(2,6-dichlorophenyl)methanone oxime derivatives (3 and 4).
Análisis De Reacciones Químicas
Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain an active area of research. Major products formed from these reactions are essential for understanding its versatility.
Aplicaciones Científicas De Investigación
This compound has garnered attention due to its intriguing pharmacological activities. While more research is needed, it shows promise in the following areas:
Antitumor Agents: Potential use in cancer therapy.
mGluR5 Antagonists: Relevant for neurological disorders.
Hypoxia Inducible Factor-1 Inhibitors: Implications in hypoxia-related conditions.
Human Protein Kinase CK2 Inhibitors: Relevant to cellular signaling pathways.
Mecanismo De Acción
The precise mechanism by which Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime exerts its effects remains an active research topic. It likely involves interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
While this compound is unique, it’s essential to compare it with related structures. Further exploration could reveal its distinct features and potential advantages over similar compounds.
Propiedades
Fórmula molecular |
C12H9Cl2N3O |
|---|---|
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
(E)-N-[3-(2,4-dichlorophenyl)pyrazin-2-yl]oxyethanimine |
InChI |
InChI=1S/C12H9Cl2N3O/c1-2-17-18-12-11(15-5-6-16-12)9-4-3-8(13)7-10(9)14/h2-7H,1H3/b17-2+ |
Clave InChI |
NWZAVPBCYHQKKK-LAZPYJJCSA-N |
SMILES isomérico |
C/C=N/OC1=NC=CN=C1C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC=NOC1=NC=CN=C1C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


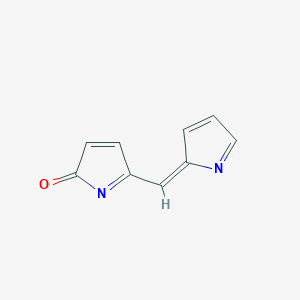
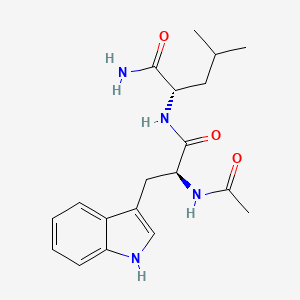
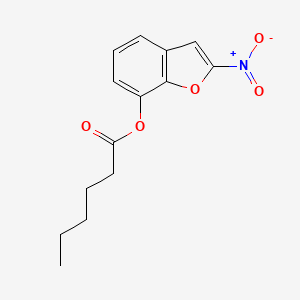

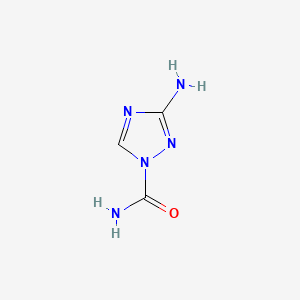
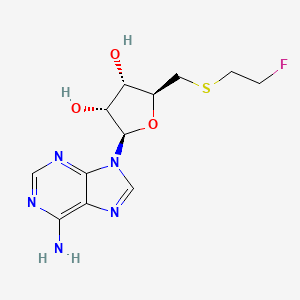
![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)
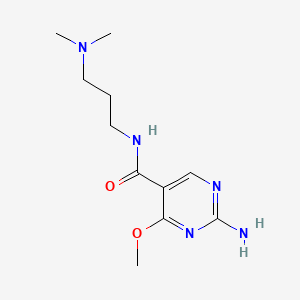
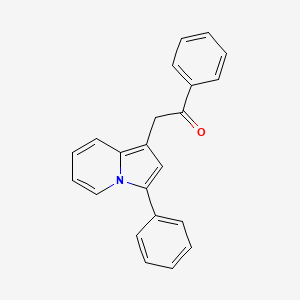
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
